molecular formula C13H19N3O2 B6639245 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide

3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide

Cat. No. B6639245
M. Wt: 249.31 g/mol
InChI Key: YIZXWOLEDFUQAU-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

Mechanism of Action

3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the modulation of synaptic plasticity and neuronal excitability. By blocking the activation of this receptor, 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide can modulate the release of neurotransmitters and reduce the activity of dopaminergic pathways, which are implicated in addiction and other psychiatric disorders.
Biochemical and Physiological Effects
3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including reducing the release of dopamine and glutamate, increasing GABAergic transmission, and modulating the activity of ion channels. These effects are thought to underlie the therapeutic potential of 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide is its selectivity for the mGluR5 receptor, which allows for targeted modulation of specific neuronal pathways. However, its potency and efficacy can vary depending on the experimental conditions, and it may have off-target effects on other receptors. Additionally, the use of 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide in animal models can be limited by its poor solubility and bioavailability, which can affect its pharmacokinetics and efficacy.

Future Directions

Despite its promising therapeutic potential, there is still much to learn about the mechanisms of action and potential applications of 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide. Future research directions could include investigating its effects on other neurotransmitter systems, optimizing its pharmacokinetics and delivery, and exploring its potential use in combination with other drugs or therapies. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 3-methylpyridine-4-carboxylic acid with morpholine and ethyl chloroformate. The resulting intermediate is then reacted with methylamine to yield the final product, 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide. The synthesis process has been optimized to improve the yield and purity of the compound, making it readily available for research purposes.

Scientific Research Applications

3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as improving cognitive function and reducing anxiety and depression-like behaviors. 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide has also been investigated for its potential use in the treatment of schizophrenia, with promising results in animal models.

properties

IUPAC Name

3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-11-10-14-3-2-12(11)13(17)15-4-5-16-6-8-18-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZXWOLEDFUQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide

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